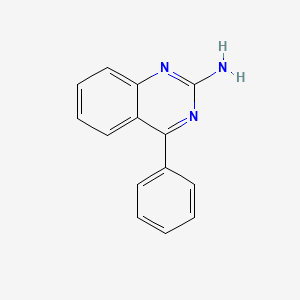

4-Phenylquinazolin-2-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-phenylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPOSODBCCBORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296023 | |

| Record name | 4-phenylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14005-50-6 | |

| Record name | 4-Phenyl-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14005-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 107148 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014005506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC107148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenylquinazolin 2 Amine and Its Analogs

Foundational Synthetic Routes to the Quinazoline (B50416) Core

The construction of the quinazoline scaffold is a critical first step in the synthesis of 4-phenylquinazolin-2-amine. Key approaches include condensation reactions to form quinazolinone precursors and various cyclization strategies to build the heterocyclic ring system.

Condensation Reactions for Quinazolinone Precursors

Quinazolinones are common intermediates in the synthesis of quinazolines. wikipedia.org Their preparation often involves condensation reactions. A widely used method is the Niementowski quinazolinone synthesis, which involves the cyclocondensation of anthranilic acids with amides. marquette.edu Variations of this approach include the reaction of 2-nitrobenzoic acid derivatives with formamide, where the nitro group is reduced in situ, followed by cyclization. arkat-usa.org This one-pot reductive N-heterocyclization has been shown to be efficient when catalyzed by indium(III) or bismuth(III) salts. arkat-usa.org

Another foundational approach involves the condensation of N-acylanthranilic acids with primary amines to yield 2,3-disubstituted 4(3H)-quinazolinones. researchgate.net Furthermore, 2-aminobenzamides can be condensed with various carbonyl compounds or their equivalents to form the quinazolinone ring. marquette.eduresearchgate.net Microwave-assisted synthesis has been employed to accelerate these reactions, for instance, in the reaction of 2-benzamidobenzoyl chloride with hydrazine (B178648) or thiourea (B124793). benthamdirect.com

The following table summarizes some common condensation reactions for quinazolinone precursors:

| Starting Materials | Reagents/Conditions | Product Type |

| Anthranilic acid derivatives, formamide | Heat | 4(3H)-Quinazolinones |

| 2-Nitrobenzoic acid derivatives, formamide | Indium(III) or Bismuth(III) salts, 150 °C | 4(3H)-Quinazolinones |

| N-Acylanthranilic acids, primary amines | - | 2,3-Disubstituted 4(3H)-quinazolinones |

| 2-Aminobenzamides, aldehydes/ketones | Various catalysts (e.g., acid, metal) | 2-Substituted-2,3-dihydro-4(1H)-quinazolinones |

| 2-Benzamidobenzoyl chloride, hydrazine/thiourea | Microwave irradiation, K2CO3, DMF | 3-Amino-2-phenylquinazolin-4(3H)-one |

Cyclization Approaches to Quinazoline Ring Systems

A variety of cyclization strategies are employed to construct the quinazoline ring. One common method involves the intramolecular cyclization of intermediates derived from ortho-substituted anilines. For example, the reaction of 2-aminobenzonitriles with Grignard reagents, followed by cyclization with acid chlorides or anhydrides, provides a flexible route to 2,4-disubstituted quinazolines. ekb.eg

Another approach is the cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones initiated by an oxidizing agent like phenyliodine(III) bis(trifluoroacetate) (PIFA), leading to more complex fused quinazoline systems. beilstein-journals.org Cascade reactions, where multiple bond-forming events occur in a single operation, have also been developed. For instance, the annulation of anthranilamides with 4-chlorobutanoyl chloride leads to pyrrolo[1,2-a]quinazolin-5(1H)-one derivatives. beilstein-journals.org

Metal-catalyzed cyclizations are also prevalent. Copper-catalyzed intramolecular electrophilic cyclization of N-arylimines, formed from 2-aminobenzonitriles and aldehydes, is an effective method. mdpi.com Similarly, palladium-catalyzed annulation of N-allylamidines under microwave heating conditions yields multi-substituted quinazolines. nih.gov

A summary of some cyclization approaches is presented below:

| Starting Materials | Reagents/Conditions | Product Type |

| 2-Aminobenzonitriles, Grignard reagents, acid chlorides/anhydrides | - | 2,4-Disubstituted quinazolines |

| 2-(3-Butenyl)quinazolin-4(3H)-ones | PIFA | 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones |

| Anthranilamides, 4-chlorobutanoyl chloride | Cascade cyclization | Pyrrolo[1,2-a]quinazolin-5(1H)-one derivatives |

| 2-Aminobenzonitriles, aldehydes | Copper catalyst | Quinazolines |

| N-Allylamidines | Palladium catalyst, microwave | Multi-substituted quinazolines |

Targeted Synthesis of this compound Derivatives

Once the foundational quinazoline or quinazolinone ring is established, specific functionalization is required to produce this compound and its derivatives.

Reactions Involving 2-Aminobenzophenones and Thio-derived Reagents

A direct and notable method for preparing 4-substituted quinazolines involves the reaction between substituted 2-aminobenzophenones and thiourea in dimethyl sulfoxide (B87167) (DMSO). nih.gov In this reaction, thiourea thermally decomposes to form carbodiimide (B86325) and hydrogen sulfide (B99878). The carbodiimide reacts with the 2-aminobenzophenone (B122507) to create a 4-phenylquinazolin-2(1H)-imine intermediate. Concurrently, hydrogen sulfide reacts with DMSO to produce a reducing agent, such as methanethiol, which then reduces the imine intermediate to 4-phenyl-1,2-dihydroquinazolin-2-amine. Subsequent elimination of ammonia (B1221849) from this intermediate yields the final 4-phenylquinazoline (B11897094) derivative. nih.gov This reaction is typically performed at 160 °C and can take several hours to complete. nih.gov

Utilization of N-Arylbenzimidoyl Chlorides with Cyanamide (B42294)

While direct evidence for the synthesis of this compound using N-arylbenzimidoyl chlorides and cyanamide is not explicitly detailed in the provided search results, analogous reactions suggest its feasibility. The general principle would involve the reaction of an N-arylbenzimidoyl chloride with cyanamide or a related species to form the 2-aminoquinazoline (B112073) ring system.

Nucleophilic Substitution Reactions for Amine Introduction

A common and versatile method for introducing the amine group at the 4-position of the quinazoline ring is through nucleophilic aromatic substitution (SNAr). This typically starts with a 4-chloroquinazoline (B184009) derivative, which is itself synthesized from the corresponding 4(3H)-quinazolinone by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4-chloro-2-phenylquinazoline (B1330423) is then reacted with an appropriate amine to yield the desired 4-amino-2-phenylquinazoline derivative. nih.govjapsonline.com For example, reaction with cyclohexylamine (B46788) yields 4-cyclohexylamino-2-phenylquinazoline. nih.gov Similarly, reaction with various anilines can produce N-aryl derivatives. japsonline.com

The following table outlines key nucleophilic substitution reactions for introducing the amine group:

| Starting Material | Reagent | Product |

| 2-Phenylquinazolin-4(3H)-one | POCl₃ | 4-Chloro-2-phenylquinazoline |

| 4-Chloro-2-phenylquinazoline | Cyclohexylamine | 4-Cyclohexylamino-2-phenylquinazoline |

| 4-Chloro-2-phenylquinazoline | 4-Methoxybenzenamine, ZnCl₂ | N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine |

Strategies for Introducing Phenyl Substituents at Position 4

The introduction of a phenyl group at the C4 position of the quinazoline core is a key synthetic step in the preparation of this compound and its analogs. Several effective strategies have been developed, primarily revolving around the construction of the quinazoline ring from precursors already containing the phenyl moiety or through post-synthesis modification of the quinazoline scaffold.

One of the most prevalent and versatile methods is the three-component, one-pot reaction . This approach typically involves the condensation of a 2-aminoaryl ketone (such as 2-aminobenzophenone), an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297). lookchem.comrsc.orghilarispublisher.comhilarispublisher.commjcce.org.mk In this reaction, the 2-aminobenzophenone serves as the foundational precursor, providing both the benzene (B151609) ring of the quinazoline and the phenyl group at the future C4 position. The reaction proceeds through the formation of an imine intermediate, followed by cyclization and aromatization to yield the 2,4-disubstituted quinazoline. mjcce.org.mk The choice of aldehyde determines the substituent at the 2-position of the resulting quinazoline.

Another powerful strategy for C4-arylation is the Suzuki-Miyaura cross-coupling reaction . mdpi.comnih.gov This palladium-catalyzed reaction is particularly useful for functionalizing a pre-formed quinazoline ring. The process typically starts with a 4-haloquinazoline, most commonly 4-chloro-2-phenylquinazoline, which is then coupled with a phenylboronic acid in the presence of a palladium catalyst and a base. nih.govrroij.com The reactivity of the C4 position is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom, making it susceptible to nucleophilic substitution and an ideal site for cross-coupling reactions. rroij.com This method offers high yields and tolerates a wide variety of functional groups on both the quinazoline and the boronic acid. Regioselective Suzuki-Miyaura reactions can also be employed, for instance, on di-halogenated quinazolines, to selectively introduce an aryl group at the C4 position. mdpi.com

Furthermore, direct C-H functionalization has emerged as a sustainable approach for C4-arylation, although it is more commonly applied to quinazoline-3-oxides. Manganese-catalyzed C4 arylation of quinazoline-3-oxides with arylboronic acids provides a pathway to C4-phenylated quinazolines. chim.it

Advanced Synthetic Techniques

To improve reaction efficiency, reduce reaction times, and move towards more environmentally benign processes, advanced synthetic techniques like microwave-assisted synthesis and one-pot reaction systems have been extensively applied to the synthesis of this compound and its analogs.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been established as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netscispace.comnih.govsciforum.netijpsdronline.com In the synthesis of quinazoline derivatives, microwave energy effectively promotes the cyclization and condensation steps.

For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives from 4-chloroquinazoline and various aryl heterocyclic amines has been significantly improved using microwave irradiation. nih.gov While classical heating required 12 hours to achieve a modest yield, the microwave-assisted method furnished the desired products in just 20 minutes with significantly higher yields. nih.gov Similarly, the condensation of anthranilamide with aldehydes to form quinazolin-4(3H)-ones is efficiently catalyzed by SbCl₃ under microwave irradiation in solvent-free conditions, providing excellent yields in minutes. scispace.com

The synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and its derivatives has also benefited from microwave assistance, leading to high yields in very short reaction times. researchgate.netijpsdronline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines nih.gov

| Compound | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 5b | Conventional (Reflux) | 12 h | 37.3 |

| 5b | Microwave (80 °C) | 10 min | 91.0 |

Table 2: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one Derivatives scispace.com

| Product | Conventional (Heat) Yield (%) | Microwave (MW) Yield (%) |

|---|---|---|

| 2-Phenyl-quinazolin-4(3H)-one | 72 | 94 |

| 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 83 | 94 |

One-Pot Reaction Systems

One-pot syntheses offer significant advantages in terms of operational simplicity, time and resource efficiency, and reduced waste generation by combining multiple reaction steps into a single procedure without isolating intermediates. lookchem.comrsc.orghilarispublisher.comresearchgate.net The three-component reaction mentioned earlier is a prime example of a one-pot system for synthesizing 2,4-disubstituted quinazolines. lookchem.comrsc.orghilarispublisher.com

Researchers have developed various catalysts and conditions to promote these one-pot syntheses. For example, a green protocol using lactic acid as a catalyst under solvent-free conditions has been reported for the reaction of 2-aminobenzophenone, aldehydes, and ammonium acetate, affording 2-aryl-4-phenylquinazolines in excellent yields. mjcce.org.mk Another efficient method utilizes N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) as a catalyst in ethanol (B145695). lookchem.com Visible light has also been employed to promote the reaction under catalyst- and solvent-free conditions, highlighting a move towards more sustainable synthetic methods. hilarispublisher.comhilarispublisher.com

These one-pot methods are highly versatile, allowing for the synthesis of a diverse library of quinazoline derivatives by simply varying the aldehyde component. lookchem.commjcce.org.mk

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is paramount for achieving high yields and purity of the target this compound and its analogs. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst: The selection of an appropriate catalyst is crucial. In one-pot syntheses of 2,4-disubstituted quinazolines, various catalysts have been shown to be effective. For instance, in the reaction of 2-aminobenzophenone, an aldehyde, and ammonium acetate, catalysts like lactic acid and TBBDA have been optimized to give high yields. lookchem.commjcce.org.mk For the synthesis of 2-phenylquinazolin-4(3H)-one derivatives from 2-aminobenzamide (B116534) and aldehydes, silica-supported ZnCl₂ has proven to be an efficient and reusable catalyst. samipubco.com In Suzuki-Miyaura reactions, palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, often with the addition of specific ligands like Xphos to improve catalytic activity. mdpi.comnih.gov

Solvent: The choice of solvent can significantly impact reaction outcomes. For the one-pot synthesis of 2-(4-chlorophenyl)-4-phenylquinazoline, ethanol was found to be the optimal solvent when using TBBDA as a catalyst. lookchem.com In other cases, solvent-free conditions, particularly in conjunction with microwave irradiation or specific catalysts, have proven to be highly effective and environmentally friendly. mjcce.org.mkscispace.com For Suzuki-Miyaura couplings, solvent systems like a mixture of DME and ethanol or DMF are often employed. mdpi.com

Temperature and Reaction Time: Temperature and reaction time are interdependent variables. Microwave-assisted syntheses have demonstrated that higher temperatures can be reached much faster, drastically reducing reaction times from hours to minutes while often improving yields. scispace.comnih.gov For conventional heating, optimization studies are performed to find the ideal temperature that provides the best yield in the shortest time. For example, in the lactic acid-catalyzed synthesis of 2-aryl-4-phenylquinazolines, 80 °C was determined to be the optimal temperature. mjcce.org.mk

The following table summarizes the optimization of conditions for the synthesis of 2-(4-chlorophenyl)-4-phenylquinazoline.

Table 3: Optimization of Reaction Conditions for the Synthesis of 2-(4-chlorophenyl)-4-phenylquinazoline lookchem.com

| Entry | Catalyst (g) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TBBDA (0.02) | EtOH | 45 | 7 | 40 |

| 2 | TBBDA (0.04) | EtOH | 45 | 5 | 65 |

| 3 | TBBDA (0.08) | EtOH | 45 | 3 | 85 |

| 4 | TBBDA (0.08) | CH₃CN | 45 | 5 | 70 |

| 5 | TBBDA (0.08) | CH₂Cl₂ | 45 | 7 | 50 |

| 6 | TBBDA (0.08) | H₂O | 45 | 10 | 30 |

| 7 | TBBDA (0.08) | Solvent-free | 45 | 10 | 45 |

| 8 | TBBDA (0.08) | EtOH | 25 | 10 | 55 |

| 9 | TBBDA (0.08) | EtOH | 65 | 3 | 85 |

This systematic optimization ensures the development of robust and efficient protocols for the synthesis of this compound and its analogs, facilitating further exploration of their chemical and biological properties.

Derivatization Strategies and Structural Modifications of 4 Phenylquinazolin 2 Amine

Systematic Introduction of Functional Groups on the 4-Phenylquinazolin-2-amine Scaffold

The systematic introduction of various functional groups onto the this compound core allows for the fine-tuning of its pharmacological profile. Researchers have explored substitutions at multiple positions to understand structure-activity relationships (SAR).

One common strategy is the introduction of alkyl or aryl groups. For instance, N-benzyl-4-phenylquinazolin-2-amine has been synthesized, demonstrating the feasibility of attaching benzyl (B1604629) groups to the 2-amino nitrogen. mdpi.com Further variations include the use of substituted benzyl groups, such as 4-methoxybenzyl and 4-iodobenzyl, to probe the effects of electron-donating and electron-withdrawing groups on activity. mdpi.com

Another approach involves the reaction of the 2-aminoquinazoline (B112073) with various amines to create more complex derivatives. For example, treatment of 4-chloro-2-phenylquinazoline (B1330423) with arylamines like 4-methoxybenzenamine yields N-aryl derivatives. Similarly, linking the 2-amine to another heterocyclic system, such as a dihydroquinazolinone core via an amino bridge, results in hybrid structures. vulcanchem.com The synthesis of 2,4-disubstituted quinazolines has been achieved by reacting 2-substituted quinazolin-4(3H)-ones with appropriate amines, leading to derivatives like N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine and 2-phenyl-4-(2-phenylhydrazinyl) quinazoline (B50416). japsonline.com

Table 1: Examples of Modifications at the 2-Amine Position

| Derivative Name | Modification Type | Reference |

|---|---|---|

| N-Benzyl-4-phenylquinazolin-2-amine | N-Alkylation | mdpi.com |

| N-(4-Methoxybenzyl)-4-methylquinazolin-2-amine | N-Alkylation with substituted benzyl | mdpi.com |

| N-(4-Iodobenzyl)-4-methylquinazolin-2-amine | N-Alkylation with substituted benzyl | mdpi.com |

| N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine | N-Arylation | japsonline.com |

| 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one | Linkage to another heterocycle | vulcanchem.com |

Modifying the phenyl ring at the C4 position of the quinazoline nucleus is a key strategy to alter the steric and electronic properties of the molecule, which can influence its interaction with biological targets. A convenient domino protocol has been developed for the synthesis of 2-arylquinazolin-4-amines with substitutions on the phenyl ring by reacting N-(2-cyanophenyl) substituted benzimidoyl isothiocyanates with an amine. wiley.com

Research has shown that compounds featuring a phenyl ring attached via an amine-containing linker at position 4 can be potent inhibitors of breast cancer resistance protein (BCRP). nih.gov Studies investigating these 4-substituted-2-phenylquinazolines revealed that the position of the substituent on the phenyl ring is crucial, with meta-substituted compounds generally showing a higher inhibitory effect. nih.gov

Substitutions on the fused benzene (B151609) portion of the quinazoline ring system, particularly at positions 6, 7, and 8, are critical for modulating biological activity. Structure-activity relationship (SAR) studies have frequently identified these positions as significant for various pharmacological effects. mdpi.com The presence of a halogen atom, such as chlorine, at position 7 has been noted to favor certain activities. mdpi.com For antimicrobial applications, halogen substitutions at positions 6 and 8 have been shown to be important. nih.gov

Specific synthetic methods have been developed to introduce substituents at these positions. A new group of 6- and 7-substituted 4-amino-2-phenylquinazoline derivatives were synthesized by reacting N-arylbenzimidoyl chlorides with cyanamide (B42294) in the presence of titanium tetrachloride (TiCl4). researchgate.net Furthermore, derivatives such as (S)-2-(6,8-diiodo-2-phenylquinazolin-4-ylamino)-3-phenylpropanoic acid have been synthesized, highlighting the introduction of bulky iodine atoms at both the 6 and 8 positions. researchgate.net Nitration is a known electrophilic substitution reaction for the quinazoline ring, typically yielding the 6-nitro derivative. nih.govscispace.com

Table 2: Examples of Modifications on the Quinazoline Ring

| Position(s) | Substituent(s) | Resulting Compound Type | Reference |

|---|---|---|---|

| 6 and 7 | Various | 6- and 7-substituted 4-amino-2-phenylquinazolines | researchgate.net |

| 6 and 8 | Iodine | 6,8-diiodo-2-phenylquinazolin-4-ylamino derivatives | researchgate.net |

| 6 | Chlorine | 6-chloro-4-phenylquinazoline derivatives | vulcanchem.com |

| 6 | Nitro | 6-nitroquinazoline | nih.govscispace.com |

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization, which involves combining the this compound scaffold with other pharmacologically relevant moieties, is a powerful strategy to create novel compounds with potentially synergistic or multi-target activities.

One successful approach has been the synthesis of quinazoline-sulfonamide hybrids. nih.gov These molecules typically link a benzenesulfonamide (B165840) group to the 4-position of the 2-phenylquinazoline (B3120039) core, adding a crucial hydrogen bond donor and creating a scaffold that can accommodate various sulfonamide moieties. nih.gov

Another significant class of hybrids involves the fusion of N-phenylquinazolin-4-amine with hydroxamic acid moieties. This design has led to the identification of dual inhibitors targeting both vascular endothelial growth factor receptor-2 (VEGF-2) and histone deacetylases (HDAC). nih.gov

Furthermore, the incorporation of inorganic pharmacophores has been explored. N-carboranyl 2-phenylquinazolin-4-amine (B85525) derivatives were created by combining the quinazoline scaffold with a carborane (a boron-carbon cluster) moiety. researchgate.net This hybridization of an organic scaffold with an inorganic cluster resulted in molecules with unique three-dimensional structures and potent inhibitory activity against the BCRP transporter. researchgate.net

Rational Design of Derivatives for Enhanced or Altered Biological Activity

The derivatization of the this compound scaffold is often guided by rational design principles to enhance potency against a specific biological target or to develop agents with a novel mechanism of action. This involves leveraging structural information about the target protein to design molecules that fit precisely into the active site.

For example, a series of hybrids combining N-phenylquinazolin-4-amine and hydroxamic acid were specifically designed to act as dual inhibitors of VEGFR-2 and HDAC, two important targets in cancer therapy. nih.gov The design hypothesis was that a single agent hitting multiple pathways could offer greater therapeutic benefits. nih.gov Docking simulations supported the initial design, showing that the hybrid compounds could interact effectively with the binding sites of both enzymes. nih.gov

Similarly, N-carboranyl 2-phenylquinazolin-4-amine was designed as an inorganic-organic hybrid to specifically inhibit the BCRP efflux transporter, which is involved in multidrug resistance in cancer. researchgate.net The design combined the known BCRP inhibitor scaffold, N-phenylquinazolin-4-amine, with the unique properties of the carborane cluster. researchgate.net

In other work, molecular modifications on the quinazoline nucleus were focused on substituting the fourth position with aryl moieties via amine or amide linkages and the second position with aryl or heteroaryl groups to improve lipophilicity and anticancer activity. japsonline.com This rational approach to analog design led to the synthesis of various 2,4-disubstituted quinazolines. japsonline.com

Structure Activity Relationship Sar Studies of 4 Phenylquinazolin 2 Amine Derivatives

Elucidation of Essential Pharmacophoric Elements for Biological Activity

Substitutions at various positions on both the quinazoline (B50416) and phenyl rings play a pivotal role in modulating the biological activity. For instance, in the context of antimicrobial activity, the presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are considered essential. lums.ac.ir Furthermore, for certain activities, the planarity of the quinazoline ring system is a critical factor for effective interaction with target enzymes.

A generalized pharmacophore model for some biologically active quinazoline derivatives suggests the importance of a hydrogen bond donor (like the 2-amino group), a hydrogen bond acceptor (the nitrogen atoms in the quinazoline ring), and hydrophobic regions (the phenyl rings). The spatial arrangement of these features is critical for potent biological activity.

Analysis of Positional Effects of Substituents on the Quinazoline and Phenyl Rings

The position of substituents on both the quinazoline and phenyl rings has a profound impact on the biological activity of 4-phenylquinazolin-2-amine derivatives. SAR studies have revealed that even minor changes in substituent placement can lead to significant variations in potency and selectivity.

On the quinazoline ring , positions 2, 4, 6, and 8 have been identified as key sites for modification. nih.govmdpi.com For antimicrobial activity, the introduction of halogen atoms, such as iodine, at positions 6 and 8 has been shown to significantly enhance antibacterial efficacy. lums.ac.ir In the context of anticancer activity, substitutions at the 6-position of the quinazoline core with electron-rich groups can promote activity. nih.gov For example, in a series of 2,4,6-trisubstituted quinazolines, an iodo-group at the C-6 position was found to be detrimental to antimicrobial activity. nih.gov

Regarding the phenyl ring at position 4, the nature and position of substituents are critical. For certain anticancer activities, electron-donating groups on the phenyl ring have been found to enhance the therapeutic effect. researchgate.net Conversely, for other activities, electron-withdrawing groups on the phenyl ring are considered important. researchgate.net The substitution pattern on the 4-anilino group in related 4-aminoquinazoline derivatives has also been extensively studied, with halide substitutions on the phenyl ring showing varied effects on potency. researchgate.net

The following table summarizes the observed effects of substituents at various positions on the biological activity of quinazoline derivatives, based on available research findings.

| Ring | Position | Substituent Type | Observed Effect on Activity | Reference(s) |

| Quinazoline | 2 | Methyl, Thiol | Essential for some antimicrobial activities. | lums.ac.ir |

| 4 | Amine/Substituted Amine | Can improve antimicrobial activities. | lums.ac.ir | |

| 6 | Halogens (e.g., Iodine) | Can significantly improve antibacterial activity. | lums.ac.ir | |

| 6 | Electron-rich groups | Can promote anticancer activity. | nih.gov | |

| 8 | Halogens (e.g., Iodine) | Can significantly improve antibacterial activity. | lums.ac.ir | |

| Phenyl | Para | Electron-donating groups | Can decrease inhibitory potential in some cases. | researchgate.net |

| Para | Bulky, hydrophobic, electron-withdrawing groups | Essential for some anti-proliferative activities. | researchgate.net |

Impact of Steric and Electronic Factors on Molecular Recognition and Efficacy

The biological activity of this compound derivatives is significantly influenced by the steric and electronic properties of their substituents. These factors play a crucial role in how the molecule interacts with its biological target, affecting both binding affinity and efficacy.

Electronic factors are a key determinant of activity. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl and quinazoline rings can modulate the electron density of the molecule, thereby influencing its interaction with receptor sites. For instance, in some series of quinazolinone hybrids, EDGs on the phenyl ring were found to enhance antitubercular activity, while EWGs on the same ring were important for general antimicrobial activity. researchgate.net In another study, aryl iodides bearing EDGs generally gave higher yields in the synthesis of 2-arylquinazolin-4(3H)-ones than those with EWGs, suggesting an electronic influence on reactivity that can be a precursor to biological activity. nih.gov

Steric factors , such as the size and shape of substituents, also play a critical role. Bulky substituents can cause steric hindrance, which may either prevent the molecule from binding to its target or, conversely, lock it into a more favorable conformation. For example, bulky, hydrophobic, and electron-withdrawing substituents at the para position of the phenyl ring linked at the 3rd position of a quinazolinone moiety were found to be essential for anti-proliferative activity. researchgate.net The introduction of a more hydrophobic and sterically hindered benzylpiperidine was found to reduce affinity in a series of 2-aminoquinazoline (B112073) derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on quinazoline derivatives have further highlighted the importance of these factors. nih.govijpscr.info These studies often use descriptors related to electronic properties (e.g., atomic charges, HOMO/LUMO energies) and steric properties (e.g., molecular volume, surface area) to build predictive models of biological activity. nih.govijpscr.infoijcce.ac.ir

The interplay between steric and electronic factors is complex and often target-dependent. A summary of these effects is presented in the table below.

| Factor | Substituent Property | General Impact on Activity | Example(s) | Reference(s) |

| Electronic | Electron-donating groups (EDGs) | Can enhance or decrease activity depending on the target. | Enhanced antitubercular activity. | researchgate.net |

| Electron-withdrawing groups (EWGs) | Often important for antimicrobial and anti-proliferative activities. | Important for general antimicrobial activity. | researchgate.net | |

| Steric | Bulky groups | Can be essential for activity or cause detrimental steric hindrance. | Essential for some anti-proliferative activities. | researchgate.net |

| Hydrophobicity | Can be tolerated to some extent and is sometimes crucial for affinity. | Tolerated in some 2-aminoquinazoline derivatives. | nih.gov |

Conformational Preferences and their Relationship to Biological Activity

The three-dimensional conformation of this compound derivatives is a critical factor in determining their biological activity. The spatial arrangement of the phenyl and quinazoline rings, as well as the orientation of various substituents, dictates how the molecule fits into the binding site of its biological target.

Molecular modeling and 3D-QSAR studies have been employed to understand the preferred conformations of bioactive quinazoline derivatives. nih.gov These studies often reveal that a specific torsional angle between the quinazoline core and the phenyl ring is necessary for optimal interaction with the target receptor. For example, in a series of N,2-diphenylquinazolin-4-amine derivatives, molecular docking studies were used to predict the binding modes and energies within the active site of DNA gyrase, highlighting the importance of the 3D structure. lums.ac.ir

The flexibility or rigidity of the molecule can also influence its activity. While some degree of flexibility may be required for the molecule to adopt the correct binding conformation, a more rigid structure might offer higher affinity and selectivity by reducing the entropic penalty upon binding. The introduction of certain substituents can restrict the rotation around key bonds, thereby influencing the conformational preferences of the molecule.

Computational studies, such as molecular docking, can provide insights into the binding poses of these derivatives. lums.ac.irnih.gov For instance, docking studies of 4-anilinoquinazoline (B1210976) derivatives into the active site of the Epidermal Growth Factor Receptor (EGFR) have helped to rationalize their inhibitory activity by identifying key interactions and the required conformation for binding. The results from these computational approaches can guide the design of new derivatives with improved conformational properties for enhanced biological activity.

Comparative SAR with Other Quinazoline Scaffolds

The this compound scaffold is one of several privileged quinazoline structures in medicinal chemistry. Comparing its SAR with that of other quinazoline scaffolds, such as 4-aminoquinazolines and quinazolinones, provides valuable insights into the specific structural requirements for different biological activities.

This compound vs. 4-Aminoquinazoline: The 4-aminoquinazoline scaffold is a well-known pharmacophore, particularly for kinase inhibitors. The primary difference lies in the substitution at the 2-position. While 4-aminoquinazolines often have a hydrogen or a small substituent at this position, the 2-amino group in the this compound scaffold offers an additional point for interaction, which can be crucial for binding to certain targets. nih.gov The SAR of 4-aminoquinazolines is heavily influenced by the nature of the substituent at the 4-anilino position and substitutions at the 6- and 7-positions of the quinazoline ring. nih.govresearchgate.net

This compound vs. Quinazolinone: Quinazolinone derivatives, where a carbonyl group replaces the amino group at either the 2- or 4-position, represent another important class of bioactive molecules. mdpi.com The presence of the carbonyl group significantly alters the electronic properties and hydrogen bonding capabilities of the scaffold compared to the 2-amino group. lums.ac.ir SAR studies of quinazolinones have revealed the importance of substitutions at the 2- and 3-positions for antimicrobial and cytotoxic activities. lums.ac.irnih.gov

Quinazoline vs. Quinoline (B57606): A comparison with the closely related quinoline scaffold is also informative. While both are bicyclic aromatic systems, the presence of two nitrogen atoms in the quinazoline ring significantly impacts its electronic distribution and hydrogen bonding potential. In some studies comparing the antiproliferative activity of 2,4-disubstituted phenylquinazolines and phenylquinolines, the quinoline skeleton sometimes presented more promising activity, suggesting that for certain targets, the specific arrangement of nitrogen atoms is a critical determinant of efficacy.

The following table provides a comparative overview of the key SAR features of different quinazoline and related scaffolds.

| Scaffold | Key Substitution Positions | Common Biological Activities | Key SAR Features | Reference(s) |

| This compound | 2, 4, 6, 8, Phenyl ring | Antimicrobial, Anticancer | 2-amino group for H-bonding; Phenyl ring for hydrophobic interactions. | lums.ac.irnih.govresearchgate.net |

| 4-Aminoquinazoline | 4, 6, 7 | Kinase inhibition, Anticancer | 4-anilino substituent is critical; 6,7-substitutions modulate activity. | nih.govresearchgate.net |

| Quinazolinone | 2, 3, 6, 8 | Antimicrobial, Anticancer, Anti-inflammatory | Carbonyl group alters electronic properties; 2,3-substitutions are key. | lums.ac.irnih.govmdpi.com |

| Quinoline | 2, 4 | Anticancer, Antimalarial | Different electronic distribution compared to quinazoline. |

Mechanistic Investigations of Biological Activities Mediated by 4 Phenylquinazolin 2 Amine Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 4-phenylquinazolin-2-amine have demonstrated significant potential as inhibitors of several critical enzyme families. The following sections detail the mechanisms by which these compounds exert their inhibitory effects on kinases, cyclooxygenase-II, topoisomerase I, and cytochrome P450 1B1.

The quinazoline (B50416) core is a well-established pharmacophore for kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, featuring this scaffold. nih.govmdpi.com Research has expanded to develop this compound derivatives that can dually inhibit multiple tyrosine kinases, a strategy considered valuable in cancer therapy. tbzmed.ac.ir The simultaneous blockade of signaling pathways mediated by EGFR and VEGFR-2 is an attractive approach to cancer treatment. nih.gov

These derivatives typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase's catalytic domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling cascades that are crucial for cell proliferation, angiogenesis, and survival. tbzmed.ac.irnih.gov

Several studies have synthesized and evaluated series of 4-anilinoquinazoline (B1210976) derivatives as dual inhibitors of EGFR and VEGFR-2. For example, a series of 4-anilinoquinazoline-acylamino derivatives showed potent inhibitory activity against both kinases. nih.gov Similarly, 4-anilinoquinazoline-urea derivatives were identified as potent dual inhibitors, with molecular docking studies suggesting they bind to the DFG-out conformation of VEGFR-2, characteristic of type II kinase inhibitors. nih.gov Other research has identified quinazolin-4(3H)-one and 2-sulfanylquinazolin-4(3H)-one derivatives with potent inhibitory activity against EGFR, HER2, and VEGFR2. mdpi.comnih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 15a | EGFR | 130 | nih.gov |

| 15a | VEGFR-2 | 560 | nih.gov |

| 15b | EGFR | 150 | nih.gov |

| 19i | EGFR | 1 | nih.gov |

| 19i | VEGFR-2 | 79 | nih.gov |

| 19j | VEGFR-2 | 14 | nih.gov |

| 19l | VEGFR-2 | 14 | nih.gov |

| 2i | EGFR | 198 ± 21 | nih.gov |

| 2i | HER2 | 201 ± 15 | nih.gov |

| 3i | EGFR | 194 ± 16 | nih.gov |

| 3i | HER2 | 198 ± 25 | nih.gov |

| 5d | EGFR | 81.4 | mdpi.com |

| 5d | HER2 | 94.2 | mdpi.com |

| 5d | VEGFR2 | 69.3 | mdpi.com |

Cyclooxygenase (COX) enzymes are responsible for the formation of prostaglandins. The two main isoenzymes, COX-1 and COX-2, differ in their catalytic sites. COX-2 possesses a valine residue at position 523, which is smaller than the corresponding isoleucine in COX-1. This difference creates a side pocket in the COX-2 active site that can be exploited for selective inhibition. nih.gov Diaryl heterocycles have emerged as a major class of selective COX-2 inhibitors. nih.gov

Derivatives of quinazoline have been investigated as selective COX-II inhibitors for their potential anti-inflammatory and analgesic properties. nih.govnih.gov A series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and evaluated for their COX-II inhibitory activity. benthamdirect.comresearchgate.net One compound in particular, designated 5d, was found to be a significantly potent and selective COX-II inhibitor. nih.govbenthamdirect.com The mechanism of action involves the binding of the quinazoline derivative to the catalytic site of the COX-2 enzyme, specifically utilizing the side pocket to achieve selectivity over COX-1, thereby blocking the production of inflammatory prostaglandins. nih.govfrontiersin.org

| Compound | Activity | Selectivity | Reference |

|---|---|---|---|

| 5d | Potent anti-inflammatory and analgesic activity | Substantial COX-II selectivity | nih.govbenthamdirect.com |

DNA topoisomerases are nuclear enzymes that manage the topology of DNA during processes like replication and transcription. mdpi.com Topoisomerase I (Topo I) relieves torsional strain by creating a transient single-strand break in the DNA. mdpi.com Inhibitors of Topo I, known as "poisons," act by stabilizing the covalent intermediate formed between the enzyme and the DNA, called the Top1-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks and ultimately triggering cell death. mdpi.comspringernature.com

Certain 4-amino-2-phenylquinazoline derivatives have been specifically designed as Topo I inhibitors. nih.gov The mechanism of these compounds involves a dual action of DNA intercalation and stabilization of the Topo I-DNA complex. Molecular modeling studies have shown that the 2-phenyl ring of these quinazolines is parallel to the quinazoline ring system, creating a planar structure. This planarity facilitates the insertion of the molecule between the base pairs of the DNA double helix—a process known as intercalation. nih.govnih.gov This intercalation into the DNA at the site of Topo I action enhances the stability of the cleavage complex, effectively trapping the enzyme on the DNA and leading to potent inhibitory activity. nih.gov One such derivative, 4-cyclohexylamino-2-phenylquinazoline (7h), has been identified as a potent Topo I inhibitor with strong cytotoxic effects consistent with this mechanism. nih.gov

Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in a wide variety of tumors and is implicated in the metabolic activation of procarcinogens and the development of resistance to chemotherapeutic drugs. nih.govmdpi.com Consequently, the selective inhibition of CYP1B1 is considered a promising strategy in cancer therapy and chemoprevention. nih.govpatsnap.com

The rigid, polycyclic nature of the quinazoline scaffold makes it a suitable basis for designing potent and selective CYP1B1 inhibitors. nih.govnih.gov A number of 2-phenylquinazolin-4-amine (B85525) derivatives have been synthesized and shown to exhibit strong inhibitory activity against CYP1B1, with some compounds demonstrating IC₅₀ values in the nanomolar range. nih.govnih.gov The mechanism of inhibition involves the competitive binding of the quinazoline derivative to the active site of the CYP1B1 enzyme, preventing it from metabolizing its substrates. patsnap.com Molecular docking studies suggest that structural features, such as the introduction of an amine group and the expansion of the π-system, can enhance the binding affinity of these compounds for the CYP1B1 active site. nih.gov

| Compound | CYP1B1 IC₅₀ | Selectivity | Reference |

|---|---|---|---|

| 5c | nM range | Selective over CYP1A1, CYP2, and CYP3 families | nih.gov |

| 5h | nM range | Selective over CYP1A1, CYP2, and CYP3 families | nih.gov |

| 14b | Exceptional inhibitory efficacy | High selectivity toward CYP1B1 | nih.gov |

Receptor Ligand Binding and Modulation

Beyond enzyme inhibition, this compound derivatives have been developed as high-affinity ligands for specific receptors, modulating their function.

The 18 kDa translocator protein (TSPO) is primarily located on the outer mitochondrial membrane and is involved in various cellular functions, including steroidogenesis and the regulation of cell death. nih.gov It is expressed in the central nervous system and can be upregulated in response to injury or disease, making it a target for therapeutic intervention and diagnostic imaging. nih.gov

The 4-phenylquinazoline (B11897094) scaffold has proven to be highly effective for the development of potent TSPO ligands. nih.gov A series of 4-phenylquinazoline-2-carboxamides were designed as aza-isosteres of PK11195, a well-known TSPO reference ligand. nih.gov Many of these novel derivatives demonstrated high binding affinity for TSPO, with Kᵢ values in the nanomolar and even subnanomolar range, along with selectivity over the central benzodiazepine receptor. nih.gov The interaction of these ligands with TSPO is consistent with established pharmacophore models. nih.gov The amenability of the quinazoline scaffold to chemical modification has also allowed for the development of fluorescently labeled probes for imaging TSPO at the mitochondrial level in cells. nih.gov Other related structures, such as imidazoquinazolinones and tricyclic compounds derived from a quinazoline scaffold, also exhibit high-affinity binding to TSPO. nih.govnih.gov

| Compound Class | Binding Affinity (Kᵢ) | Key Features | Reference |

|---|---|---|---|

| 4-Phenylquinazoline-2-carboxamides | Nanomolar to subnanomolar range | Designed as aza-isosteres of PK11195; show high selectivity. | nih.gov |

| Imidazo[1,2-c]quinazolinones (2a, 2b) | Nanomolar range | Exhibit nanomolar affinity and good selectivity. | nih.gov |

| Tricyclic quinazoline-based compounds | High affinity | Protect against glutamate-induced cell death. | nih.govresearchgate.net |

Modulation of Cellular Pathways and Signaling Cascades

Induction of Cytoprotective Enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1))

Derivatives of this compound have been identified as potent inducers of the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This induction is primarily mediated through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. However, certain this compound derivatives can interact with Keap1, disrupting the Keap1-Nrf2 complex. This disruption prevents the degradation of Nrf2, allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various cytoprotective genes, including NQO1, thereby upregulating their expression.

This enhanced expression of NQO1 and other antioxidant enzymes provides a crucial defense mechanism against oxidative stress, which is implicated in the pathogenesis of numerous diseases. The potency of these derivatives as NQO1 inducers is often quantified by their CD value, which represents the concentration required to double the specific activity of NQO1.

One study highlighted a series of N-substituted 2-phenylquinazolin-4-amine derivatives as cytoprotective NQO1 inducers. Among the synthesized compounds, 2-Phenyl-N-(quinolin-2-yl)quinazolin-4-amine (analogue 7) emerged as a particularly potent inducer, exhibiting a dose-dependent effect on NQO1 induction with a CD value of 0.4 μM tandfonline.com.

| Compound | Chemical Name | CD Value (μM) |

|---|---|---|

| Analogue 7 | 2-Phenyl-N-(quinolin-2-yl)quinazolin-4-amine | 0.4 |

Impact on Amyloid-Beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathophysiology of Alzheimer's disease. Certain derivatives of this compound have demonstrated the ability to inhibit this pathological process. The mechanism of inhibition can involve both non-covalent and covalent interactions with the Aβ peptide, thereby interfering with the formation of neurotoxic oligomers and fibrils.

Research into isomeric 2,4-diaminoquinazolines has provided valuable insights into the structure-activity relationships governing their anti-aggregation potential. These studies have revealed that the substitution pattern on the quinazoline core significantly influences the inhibitory potency against different Aβ isoforms (Aβ40 and Aβ42).

For instance, the N4-isomer, N4-(4-bromobenzyl)quinazoline-2,4-diamine (compound 3k), was identified as a highly potent inhibitor of Aβ40 aggregation, with a half-maximal inhibitory concentration (IC50) of 80 nM nih.gov. In contrast, its corresponding N2-isomer, N2-(4-bromobenzyl)quinazoline-2,4-diamine (compound 4k), showed greater efficacy against Aβ42 aggregation, with an IC50 of 1.7 μM nih.gov. Further studies on a quinazoline-based compound library identified 8-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine (compound 8h) as a potent inhibitor of Aβ40 aggregation with an IC50 of 900 nM, while 8-chloro-N4-(3,4-dimethoxyphenethyl)-N2-isopropylquinazoline-2,4-diamine (compound 9h) was the most potent inhibitor of Aβ42 aggregation with an IC50 of approximately 1.5 μM researchgate.netrsc.org.

| Compound | Chemical Name | Target | IC50 |

|---|---|---|---|

| 3k | N4-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ40 | 80 nM |

| 4k | N2-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ42 | 1.7 μM |

| 8h | 8-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine | Aβ40 | 900 nM |

| 9h | 8-chloro-N4-(3,4-dimethoxyphenethyl)-N2-isopropylquinazoline-2,4-diamine | Aβ42 | ~1.5 μM |

Effects on Vasopressor Tonus and Vasorelaxation

Derivatives of the quinazoline scaffold have been investigated for their effects on vascular tone, demonstrating potential as vasorelaxant agents. The underlying mechanisms for this activity can vary, with some compounds acting as antagonists of α1-adrenergic receptors, while others function as inhibitors of phosphodiesterase-5 (PDE-5) nih.gov. Inhibition of PDE-5 leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation nih.govnih.gov.

Studies on N2,N4-diamino quinazoline analogues have shown that these compounds produce vasorelaxant effects with half-maximal effective concentrations (EC50) ranging from 0.58 ± 0.22 µM to over 30 µM nih.govnih.govresearchgate.net. The vasodilation response was observed in both endothelium-intact and denuded rat pulmonary arteries, suggesting a direct effect on the vascular smooth muscle nih.govnih.gov.

Furthermore, a series of 4-hydroxyquinazoline-4-carboxamides has been synthesized and evaluated for vasorelaxant properties. One of the most potent compounds in this series, compound 13h, exhibited an IC50 of 158 μM, which was 2.2 times more potent than the standard α1-adrenergic antagonist, Doxazosin (IC50 = 348 μM) nih.gov.

| Compound Class | Compound | Activity Metric | Value | Reference | Potency vs. Doxazosin |

|---|---|---|---|---|---|

| N2,N4-diamino quinazolines | Various analogues | EC50 | 0.58 ± 0.22 µM to >30 µM | - | - |

| 4-hydroxyquinazoline-4-carboxamides | 13h | IC50 | 158 µM | Doxazosin | 2.2x more potent |

| Doxazosin (Standard) | IC50 | 348 µM | - | - |

General Mechanisms Underlying Antimicrobial and Antimalarial Activities

Quinazoline-based structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial and antimalarial effects.

The antimicrobial properties of this compound derivatives are often attributed to their ability to inhibit essential bacterial enzymes. One of the key targets is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair nih.gov. By inhibiting DNA gyrase, these compounds disrupt vital cellular processes, leading to bacterial cell death mdpi.com. The activity of these compounds can be quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. For example, N-(3-chlorophenyl)-2-phenylquinazolin-4-amine (compound 3e) has shown potent activity against Staphylococcus aureus with an MIC of 0.0039 mg/mL, while 1-phenyl-2-(2-phenylquinazolin-4-yl) hydrazine (B178648) (compound 3g) was highly active against Pseudomonas aeruginosa with an MIC of 0.0625 mg/mL lums.ac.ir.

In the context of malaria, 4-aminoquinoline derivatives, a class to which this compound belongs, are known to interfere with the parasite's detoxification of heme. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline substance called hemozoin. 4-aminoquinoline derivatives are believed to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process nih.govpnas.orgnih.gov. The resulting buildup of free heme is toxic to the parasite and leads to its death. The antimalarial efficacy of these compounds is typically expressed as their IC50 value against different strains of the Plasmodium parasite. For instance, a series of 4-aminoquinoline hydrazone analogues displayed IC50 values ranging from 0.60 to 49 μM against the multidrug-resistant K1 strain of P. falciparum nih.gov. In another study, the quinazolinone-2-carboxamide derivative 19f showed potent activity against the 3D7 strain of P. falciparum with an IC50 of 25 nM acs.org.

| Activity | Compound | Organism/Strain | Activity Metric | Value |

|---|---|---|---|---|

| Antimicrobial | N-(3-chlorophenyl)-2-phenylquinazolin-4-amine (3e) | Staphylococcus aureus | MIC | 0.0039 mg/mL |

| 1-phenyl-2-(2-phenylquinazolin-4-yl) hydrazine (3g) | Pseudomonas aeruginosa | MIC | 0.0625 mg/mL | |

| Antimalarial | 4-aminoquinoline hydrazone analogues | P. falciparum (K1 strain) | IC50 | 0.60 - 49 μM |

| Quinazolinone-2-carboxamide (19f) | P. falciparum (3D7 strain) | IC50 | 25 nM |

Computational Chemistry and Molecular Modeling Applications in 4 Phenylquinazolin 2 Amine Research

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-phenylquinazolin-2-amine research, docking studies have been instrumental in elucidating the binding modes of its derivatives with various biological targets.

Research has shown that derivatives of this scaffold can interact with a range of protein targets. For instance, docking studies of N,2-diphenylquinazolin-4-amine derivatives with E. coli DNA gyrase B kinase (PDB code: 1KZN) have been performed to explore their binding modes. lums.ac.ir The derivative N-(4-nitrophenyl)-2-phenylquinazolin-4-amine demonstrated the highest binding energy at -6.13 kcal/mol, while N-(3-nitrophenyl)-2-phenylquinazolin-4-amine showed a binding energy of -5.92 kcal/mol. lums.ac.ir Similarly, 4-anilinoquinazoline (B1210976) derivatives have been docked into the DNA gyrase active site (PDB code: 1KZN), with some compounds showing favorable free energies of binding, such as -8.16 Kcal/mol for the most potent compound in one study. researchgate.net

In the realm of cancer research, molecular docking has been pivotal. Studies targeting the Epidermal Growth Factor Receptor (EGFR) kinase, a key protein in cancer progression, have provided detailed interaction maps for 4-anilinoquinazoline inhibitors. nih.gov These studies reveal that hydrophobic and hydrogen-bond interactions are crucial for identifying the active binding sites within the EGFR protein. nih.gov For example, docking of quinazolin-4(3H)-one derivatives into the EGFR kinase domain (PDB ID: 3POZ) showed conventional hydrogen bonds with residues Met793 and Thr790. nih.gov Another study on 4-anilinoquinazolines targeting EGFR and VEGFR-2 found that the most potent compound exhibited binding energies of -6.39 kcal/mol with EGFR and -8.24 kcal/mol with VEGFR-2. ijcce.ac.ir

Furthermore, molecular docking was used to investigate 2-phenylquinazolin-4-amines as selective inhibitors of Cytochrome P450 1B1 (CYP1B1), an enzyme linked to drug resistance. nih.gov The results suggested that expanding the π-system, along with introducing an amine group and an iodine atom, enhanced the binding affinity. nih.gov Docking has also been applied to understand the inhibition of other kinases, such as CDK2 and HER2, by quinazolin-4(3H)-one derivatives, revealing key hydrogen bond and pi-alkyl interactions. nih.gov

The following table summarizes the findings from various molecular docking studies on this compound derivatives.

| Derivative Class | Target Protein (PDB Code) | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

| N,2-diphenylquinazolin-4-amines | E. coli DNA Gyrase B (1KZN) | Not specified | -5.92 to -6.13 | lums.ac.ir |

| 4-anilinoquinazolines | DNA Gyrase (1KZN) | Asp73, Arg136 | up to -8.16 | researchgate.net |

| Quinazolin-4(3H)-ones | EGFR Kinase (3POZ) | Met793, Thr790, Lys745, Arg841 | Not specified | nih.gov |

| Quinazolin-4(3H)-ones | HER2 Kinase (3PP0) | Met801, Leu800, Ser728, Thr862 | Not specified | nih.gov |

| 4-anilinoquinazolines | EGFR / VEGFR-2 | Not specified | -6.39 / -8.24 | ijcce.ac.ir |

| 2-phenylquinazolin-4-amines | CYP1B1 | Not specified | Not specified | nih.gov |

| 4-hydrazinoquinazolines | PDE7A | Not specified | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are crucial for predicting the activity of novel compounds and for understanding the structural requirements for biological activity.

Both 2D and 3D-QSAR methodologies have been extensively applied to series of this compound analogs. 2D-QSAR methods, such as Hologram QSAR (HQSAR), use 2D fragments to generate predictive models. An HQSAR model developed for 6-arylquinazolin-4-amine inhibitors of DYRK1A, a kinase implicated in Alzheimer's disease, showed high internal (q² = 0.757) and external (R²pred = 0.659) predictive power. mdpi.com This model helped identify molecular fragments that positively and negatively contribute to the inhibitory activity. mdpi.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of steric and electrostatic fields. A 3D-QSAR study on 4-anilinoquinazoline derivatives as EGFR kinase inhibitors generated robust models that highlighted the importance of these fields in determining anticancer activity. nih.gov In another study on quinazoline (B50416) derivatives for osteosarcoma, a CoMSIA-based 3D-QSAR model was developed with high statistical significance (R² = 0.987, Q² = 0.63), which, in combination with 2D-QSAR, provided design ideas for new compounds. nih.govresearchgate.netfrontiersin.org Similarly, 3D-QSAR models for 6-arylquinazolin-4-amines as inhibitors of Clk4 and Dyrk1A kinases also showed good reliability and predictive capability (Q² of 0.79 for Clk4 and 0.82 for Dyrk1A). nih.gov A fragment-based QSAR model for 4-phenylquinazoline-2-carboxamides as ligands for the translocator protein (TSPO) also yielded satisfactory statistical parameters (r²=0.8259, q²=0.6788, pred_r²=0.8237). nih.gov

To enhance the accuracy and interpretability of QSAR models, quantum mechanical calculations are sometimes incorporated. A structure-based QM-QSAR modeling approach was explored for a series of 76 N-phenylquinazolin-4-amine inhibitors of EGFR kinase. nih.govresearchgate.net This method involved docking the inhibitors into the EGFR active site, followed by QM optimization. nih.gov Pairwise interaction energies with each active site residue were then computed and used as descriptors. nih.govresearchgate.net The resulting QM-QSAR model demonstrated good performance on both training and test sets (r² ~ 0.7) and was found to be more predictive than standard QSAR methods like CoMFA and CoMSIA. nih.govresearchgate.net The descriptor coefficients from this model allowed for a detailed rationalization of the structure-activity relationship (SAR) at the active site, offering valuable guidance for future inhibitor design. nih.gov While classical QSAR methods face limitations with high-dimensional data, Quantum Support Vector Machines (QSVMs) are being explored to leverage quantum computing for developing more accurate predictive models. arxiv.org

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as 3D queries for searching large compound libraries in a process known as virtual screening, aiming to identify novel and structurally diverse active compounds.

For pyrazolylaminoquinazoline derivatives targeting Fibroblast Growth Factor Receptor 2 (FGFR2), pharmacophore modeling generated hypotheses with five key features (hydrogen bond acceptor, hydrogen bond donor, hydrophobic, and ring aromatic). researchgate.net These models were statistically robust and, when combined with docking studies, provided valuable insights for designing new inhibitors with improved potency. researchgate.net Pharmacophore models have also been successfully developed for 6-arylquinazolin-4-amines as inhibitors of Clk4 and Dyrk1A kinases, which were consistent with 3D-QSAR models and docking results, aiding in the identification of key structural properties. nih.gov

Virtual screening is a powerful computational technique for identifying active compounds from large libraries. nih.gov A collaborative "Booster" virtual screening approach was used to explore the chemical space around a 2-aryl-4-aminoquinazoline hit for Trypanosoma cruzi, leading to the identification of a series with in vivo efficacy. lshtm.ac.uk This process involved in silico similarity searches across proprietary databases to find close analogues and scaffold-hops based on the initial hit's pharmacophore. lshtm.ac.uk Another virtual screening effort identified a quinazolinone compound as a potential inhibitor of cell-cycle-dependent kinase 4. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of the conformational flexibility of ligands and the dynamic nature of ligand-protein interactions.

In the study of quinazoline-2,4,6-triamine derivatives as EGFR-TK inhibitors, MD simulations were performed on the docked complexes of the most promising compounds. nih.govsemanticscholar.org These simulations, conducted for 100 nanoseconds, helped to analyze the stability and thermodynamics of the ligand-protein complexes. nih.govsemanticscholar.org The results confirmed that the residue Met769 plays a crucial role in the interaction by forming stable hydrogen bonds with the amine group on the quinazoline ring of the inhibitors. nih.govsemanticscholar.org Similarly, MD simulations were employed to study the binding of novel quinazoline derivatives to phosphodiesterase 7 (PDE7). nih.gov These studies supported the docking results and provided a basis for understanding the key interactions, such as hydrogen bonds and π-π stacking patterns, that stabilize the complex. nih.gov

In Silico Prediction of Activity and Selectivity Profiles

In silico methods are frequently used to predict the biological activity and selectivity of compounds before their synthesis, saving time and resources. This predictive power stems from the integration of various computational techniques.

For instance, a combination of QSAR and docking was used to design novel quinazoline derivatives as anticancer agents. nih.gov The models helped in predicting the cytotoxic activity against breast cancer cell lines and designing new lead compounds targeting the EGFR active site. nih.gov In another study, in silico screening was employed to discover new 2-phenylquinazolin-4-amines as selective CYP1B1 inhibitors, which are important for overcoming drug resistance. nih.gov The computational predictions guided the synthesis of compounds with exceptional inhibitory efficacy and selectivity. nih.gov The selectivity of 4-anilinoquinazoline-based benzenesulfonamides against different carbonic anhydrase isoforms (I, II, IX, and XII) was also investigated using molecular docking to correlate structural features with inhibitory activity. tandfonline.com

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug design. For a series of quinazolin-4-one derivatives designed as glucokinase activators, ADMET properties were predicted using online tools. researchgate.net These predictions indicated that the designed compounds had the potential to be orally active agents, as they adhered to Lipinski's rule of five. researchgate.net

Analytical Methodologies for Characterization and Purity Assessment of 4 Phenylquinazolin 2 Amine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of 4-phenylquinazolin-2-amine derivatives. These techniques provide detailed information about the compound's atomic composition, functional groups, and the connectivity of its chemical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural characterization of organic molecules, including this compound and its derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to provide a detailed picture of the molecular skeleton. researchgate.netmdpi.comresearchgate.net

In ¹H-NMR spectra, the protons on the quinazoline (B50416) and phenyl rings typically appear as multiplets in the aromatic region (approximately δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants (J values) are influenced by the substitution pattern on both ring systems. The protons of the amine group (-NH₂) often present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For N-substituted derivatives, the signals for the substituent's protons will also be present in the spectrum. For instance, in 7-Methoxy-4-amino-2-phenylquinazoline, the methoxy (B1213986) group protons appear as a distinct singlet around δ 3.96 ppm. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Derivatives

| Compound | Technique | Solvent | Characteristic Chemical Shifts (δ ppm) |

|---|---|---|---|

| N-Benzyl-4-phenylquinazolin-2-amine | ¹H-NMR | CDCl₃ | 7.82 (d, 1H), 7.70–7.65 (m, 4H), 7.53 (s, 3H), 7.43 (d, 2H), 7.33 (t, 2H), 7.27 (t, 1H), 7.17 (t, 1H), 5.70 (s, 1H, NH), 4.81 (d, 2H, CH₂) |

| ¹³C-NMR | CDCl₃ | 170.1, 158.8, 153.2, 139.3, 137.4, 133.8, 129.7, 129.5, 128.5, 128.4, 127.7, 127.5, 127.2, 126.1, 122.5, 118.6, 45.7 |

| 7-Methoxy-4-amino-2-phenylquinazoline Hydrochloride | ¹H-NMR | DMSO-d₆ | 9.70 (br s, 1H, NH), 9.56 (br s, 1H, NH), 8.45 (d, 1H), 8.41 (d, 2H), 7.77-7.65 (m, 4H), 7.36 (d, 1H), 3.96 (s, 3H, OCH₃) |

Data sourced from multiple studies. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound and its derivatives, IR spectra provide key information about the amine and aromatic moieties.

The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. A key characteristic feature is the C=N stretching vibration within the quinazoline ring system, which typically gives rise to a strong absorption band in the 1600-1670 cm⁻¹ region. Bending vibrations for N-H and C-H bonds, as well as C-C stretching vibrations within the aromatic rings, are also observed at lower frequencies, providing a unique "fingerprint" for the compound.

Table 2: Typical Infrared (IR) Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Imine (C=N) | Stretch | 1600 - 1670 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is particularly useful for the characterization of this compound derivatives. mdpi.com

In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is measured with high precision, allowing for the determination of the compound's exact mass. This experimental mass can then be compared to the calculated theoretical mass for a proposed chemical formula, serving as a powerful confirmation of the compound's identity. For example, the calculated m/z for the [M+H]⁺ ion of N-Benzyl-4-phenylquinazolin-2-amine (C₂₁H₁₈N₃) is 312.1501, and a typical experimental finding would be very close to this value, such as 312.1499. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide additional structural information.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a this compound Derivative

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|

Data from a representative study. researchgate.net

Chromatographic Separation and Purity Determination

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds like this compound derivatives. Reversed-phase HPLC (RP-HPLC) is typically employed for this purpose. unipi.itkoreascience.kr

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. A gradient elution method, where the proportion of the organic solvent is increased over time, is commonly used to separate compounds with a range of polarities. unipi.it The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram, typically using a UV detector set at a wavelength where the compound absorbs strongly (e.g., 220 or 254 nm). unipi.it Purity levels are generally expected to be higher than 95% for research-grade compounds. unipi.it

Table 4: Example of HPLC Conditions for Purity Analysis of this compound Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., Phenomenex Synergi Fusion-RP) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear increase from 10% to 95% of Mobile Phase B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Conditions adapted from literature for related compounds. unipi.it

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, direct analysis of compounds like this compound can be challenging due to their relatively low volatility and the presence of polar N-H bonds in the amine group, which can lead to poor peak shape and thermal degradation in the GC system. sigmaaldrich.com

To overcome these limitations, derivatization is often required. jfda-online.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. For primary amines, common derivatization strategies include:

Silylation: Reacting the amine with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to replace the active hydrogens on the nitrogen with less polar and more stable trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com

Acylation: Treating the amine with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable amide derivative.

These derivatization reactions reduce the polarity of the molecule and mask the active N-H protons, leading to improved chromatographic behavior with sharper, more symmetrical peaks. jfda-online.comnih.gov The resulting derivatives can then be readily separated by GC and identified by their characteristic mass spectra, allowing for both qualitative and quantitative analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and assessing the purity of the resulting products, including this compound and its derivatives. tsijournals.comresearchgate.net This technique separates compounds based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (a solvent system). researchgate.net The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a specific compound in a given solvent system.

In the synthesis of various quinazoline derivatives, TLC is a standard tool. For instance, in the synthesis of N-benzyl-4-phenylquinazolin-2-amine, a derivative of the target compound, TLC was used with a mobile phase of petroleum ether and ethyl acetate (B1210297) (4:1), resulting in an Rf value of 0.25. mdpi.com Similarly, for other substituted quinazoline derivatives, different solvent systems are employed to achieve optimal separation. The choice of the mobile phase is critical and is selected based on the polarity of the compounds being analyzed. The visualization of the separated spots on the TLC plate is often achieved under UV light. semanticscholar.orgmdpi.com